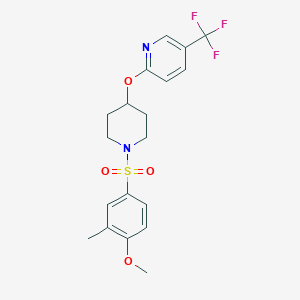

2-((1-((4-甲氧基-3-甲苯基)磺酰基)哌啶-4-基)氧基)-5-(三氟甲基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

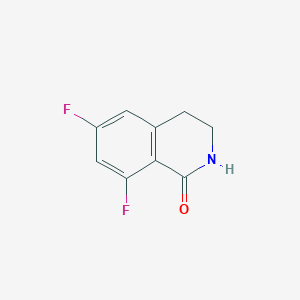

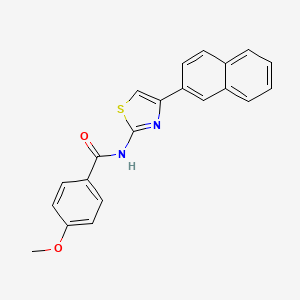

The compound "2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine" is a complex molecule that appears to be related to various research areas, including organic synthesis and medicinal chemistry. The molecule consists of a pyridine core substituted with a trifluoromethyl group and an ether-linked piperidine ring bearing a methoxy-methylphenylsulfonyl moiety.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with simple building blocks like pyridine derivatives, piperidine, and sulfonyl chlorides. For instance, the synthesis of O-substituted derivatives of piperidine sulfonamides involves coupling benzenesulfonyl chloride with piperidine under pH control, followed by substitution at the oxygen atom with various electrophiles . Similarly, the synthesis of pyridine derivatives can be achieved through a three-component reaction using malononitrile, an aldehyde, and piperidine . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of a solvated pyrrolidine carboxamide derivative was elucidated by X-ray analysis, revealing an essentially planar aromatic ring linked to a substituted pyrrolidine moiety via a sulfonyl group . This suggests that the target compound may also exhibit a planar aromatic system with a well-defined three-dimensional structure around the piperidine ring.

Chemical Reactions Analysis

The reactivity of similar compounds involves nucleophilic and electrophilic sites that can participate in various chemical reactions. For instance, the oligomerization of acetylenic bonds in pyridinium salts can be initiated by nucleophiles, leading to the formation of polyacetylene oligomers . Additionally, the addition-rearrangement reactions of isocyanates with substituted pyrans can lead to functionalized piperidones , indicating that the sulfonyl and piperidine groups in the target compound may also undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its functional groups. The presence of a trifluoromethyl group could impart lipophilicity and influence the compound's metabolic stability . The ether and sulfonyl linkages may affect solubility and reactivity, while the aromatic methoxy group could contribute to potential interactions with biological targets . The piperidine ring is a common motif in bioactive molecules and could play a role in the compound's pharmacological profile .

科学研究应用

磺酰胺作为环化的催化剂

磺酰胺,如源自指定化合物的磺酰胺,在催化环化中起着至关重要的作用,促进了多环体系的有效形成。该应用在吡咯烷和均六氢吡啶的合成中很重要,展示了磺酰胺在有机合成中的多功能性 (Haskins 和 Knight,2002)。

亲核攻击在产生活性甲基中

该化合物参与亲核试剂攻击磺鎓活性甲基的反应,导致新的活性甲基产生,突出了其在合成化学中的效用。此类反应由二硫化物催化,强调了该化合物在促进复杂合成途径中的作用 (Matsuyama 等人,1973)。

具有功能基团的吡咯烷的开发

含有各种功能基团的 4-(三氟甲基)吡咯烷的合成展示了该化合物在生成具有进一步化学转化和生物活性潜力的新分子的应用。这项研究表明该化合物在扩展吡咯烷的化学空间中的效用 (Markitanov 等人,2016)。

哌啶衍生物的阳极甲氧基化

N-酰基和 N-磺酰基基团对哌啶衍生物阳极甲氧基化的影响表明该化合物在电化学改性中的作用。该应用与有机合成有关,展示了电子环境中的变化如何影响反应结果 (Golub 和 Becker,2015)。

吡啶衍生物的杀虫活性

对结构上与所讨论化合物相关的吡啶衍生物的研究已经证明了显着的杀虫活性。该应用表明基于该化合物的结构框架开发新型杀虫剂的潜力,为害虫控制提供了新的途径 (Bakhite 等人,2014)。

属性

IUPAC Name |

2-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxy-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N2O4S/c1-13-11-16(4-5-17(13)27-2)29(25,26)24-9-7-15(8-10-24)28-18-6-3-14(12-23-18)19(20,21)22/h3-6,11-12,15H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRGUPSWXXGOTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(2,4-dichlorophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B3009433.png)

![[(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B3009436.png)

![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3009437.png)

![6-Methyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3009449.png)

![[4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3009456.png)